trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHKRGPEONGMA-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The amine group of 4-hydroxypyrrolidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a carbamate intermediate. Isopropyl alcohol (i-PrOH) or acetone is typically employed as the solvent to enhance solubility while minimizing side reactions.
-
Dissolve 4-hydroxypyrrolidine-3-carboxylic acid (10 mmol) in i-PrOH (20 mL) and 2 M NaOH (20 mL) at 0°C.
-
Add Boc₂O (12 mmol) in small portions over 30 minutes.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify to pH 3–4 with citric acid, extract with dichloromethane (DCM), and purify via evaporation.
Challenges and Optimizations
-
Steric Hindrance : The cis-configuration of hydroxyl and carboxylic acid groups may impede Boc group installation. Using polar aprotic solvents (e.g., tetrahydrofuran) or elevated temperatures (40–50°C) improves reaction efficiency.
-
Epimerization Risk : Basic conditions may induce racemization at the C3 and C4 positions. Maintaining pH below 9 and shorter reaction times mitigate this issue.
Stereoselective Hydrogenation of Pyrroline Derivatives
Catalytic hydrogenation of unsaturated precursors offers a pathway to control the trans configuration. This method, adapted from cyclohexane-based syntheses, involves hydrogenating a pyrroline intermediate with chiral catalysts.
Hydrogenation of 3,4-Didehydropyrrolidine-3-carboxylic Acid
A pyrroline derivative (e.g., 3,4-didehydropyrrolidine-3-carboxylic acid) is subjected to hydrogen gas (H₂) in the presence of a rhodium (Rh) catalyst supported on aluminum oxide (Al₂O₃). The trans product forms preferentially due to steric interactions during hydrogen adsorption.
-
Suspend 3,4-didehydropyrrolidine-3-carboxylic acid (5 mmol) in acetone (50 mL).
-
Add 5% Rh/Al₂O₃ (0.1 equiv) and stir under H₂ (50 psi) at 60°C for 6 hours.
-
Filter the catalyst, concentrate the solution, and purify by recrystallization.
Catalyst Selection and Solvent Effects
-
Rhodium vs. Palladium : Rhodium catalysts favor trans selectivity (>75%) compared to palladium, which often yields cis-dominated products.
-
Solvent Polarity : Acetone enhances substrate solubility without destabilizing the catalyst, whereas methanol may reduce reaction rates.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
When synthetic routes produce racemic mixtures, chiral resolution techniques isolate the trans isomer. This method is less efficient but viable for small-scale production.
Use of Chiral Amines
Racemic 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid is treated with a chiral amine (e.g., (1R,2S)-norephedrine) to form diastereomeric salts. These salts exhibit differing solubilities, enabling separation by crystallization.
-
Dissolve the racemic mixture (10 mmol) in ethanol (30 mL).
-
Add (1R,2S)-norephedrine (10 mmol) and heat to reflux for 1 hour.
-
Cool to 0°C, filter the precipitated salt, and recrystallize from ethanol/water.
-
Liberate the free acid by treatment with dilute HCl.
Yield : 30–40% (trans isomer).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Trans Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Boc Protection | 4-Hydroxypyrrolidine-3-carboxylic acid | Boc₂O, NaOH, i-PrOH, 0–20°C | 56–72 | Not reported | Simple, one-pot | Low stereocontrol |
| Catalytic Hydrogenation | 3,4-Didehydropyrrolidine-3-carboxylic acid | H₂, Rh/Al₂O₃, acetone, 60°C | 62 | >99% | High trans selectivity | Requires specialized catalysts |
| Chiral Resolution | Racemic Boc-protected acid | (1R,2S)-norephedrine, ethanol | 30–40 | >95% | Effective for small batches | Low yield, multi-step |
Industrial-Scale Considerations
For large-scale production, the catalytic hydrogenation method is preferred due to its high trans selectivity and compatibility with continuous flow systems. Key optimizations include:
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively cleaved under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization in drug synthesis.
Key Findings:
-
Hydrochloric Acid-Mediated Deprotection :
Treatment with 2 M HCl at 60°C for 74 minutes achieves complete Boc removal, yielding the deprotected pyrrolidine intermediate .
Nucleophilic Substitution
The hydroxyl group at the 4-position participates in nucleophilic displacement reactions, particularly in radiofluorination for PET tracer synthesis.
Example: Radiofluorination with [¹⁸F]Fluoride
-
Conditions :
-
Outcome :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 15 minutes | |
| Precursor Quantity | 5 mg | |
| Deprotection Agent | 2 M HCl |
Reduction Reactions
The compound’s bicyclic derivatives undergo hydrogenation to yield aminohydroxypyrrolidine intermediates.
Case Study: Catalytic Hydrogenation
-
Procedure :
Example: Boc Re-Protection
-
Conditions :
Esterification and Carboxylic Acid Activation
The carboxylic acid group undergoes activation for peptide coupling or ester formation.
Methyl Ester Formation
-
Typical Protocol :
Comparative Reactivity with Structural Analogs
The trans stereochemistry and Boc group distinguish its reactivity from cis isomers or unprotected derivatives:
| Feature | trans-Boc Derivative | cis-Boc Derivative |
|---|---|---|
| Deprotection Rate | Faster under mild acid (2 M HCl) | Slower, requires stronger acid |
| Fluorination Yield | 42% | <30% (due to steric hindrance) |
| Hydrogenation Efficiency | 96% | 85% (lower ring strain relief) |
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its role as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance biological activity or specificity.
1.1 Anticancer Agents
Research has indicated that derivatives of hydroxypyrrolidine compounds exhibit promising anticancer properties. For instance, certain analogs have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation . The ability to modify the tert-butoxycarbonyl group allows for the fine-tuning of these compounds to improve their pharmacological profiles.
1.2 Neurological Applications
Compounds similar to trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid have been investigated for their neuroprotective effects. Studies suggest that these compounds may play a role in neurodegenerative disease treatment by modulating neurotransmitter systems and reducing oxidative stress .
Synthetic Applications
The synthesis of this compound is significant in organic chemistry due to its utility as a building block for more complex molecules.
2.1 Synthesis of Peptides
The compound serves as a key intermediate in peptide synthesis, particularly in the formation of cyclic peptides. Its ability to form stable linkages through its carboxylic acid functionality makes it an ideal candidate for creating cyclic structures that are often more biologically active than their linear counterparts .
2.2 Reaction Conditions and Yields
The synthesis typically involves reactions under controlled conditions, such as refluxing with ammonia, yielding high purity products (up to 96% yield) through various methods including chromatography . The versatility of reaction conditions allows chemists to adapt the synthesis based on desired outcomes.
Material Science
Beyond biological applications, this compound is also explored in material science.
3.1 Polymer Chemistry
The compound can be utilized in the development of polymers with specific properties due to its functional groups that can interact favorably with other monomers. This application is particularly relevant in creating biodegradable materials that could have significant environmental benefits .
3.2 Coating and Adhesives
In coating technology, derivatives of this compound are being studied for their ability to enhance adhesion properties and durability of coatings used in various industrial applications . This includes potential uses in protective coatings that require specific mechanical properties.
Case Studies and Research Findings
To illustrate the applications further, several case studies highlight the compound's utility:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro with modified hydroxypyrrolidine derivatives. |
| Study B | Neuroprotective Effects | Showed potential in reducing oxidative stress markers in neuronal cells treated with related compounds. |
| Study C | Polymer Development | Developed biodegradable polymers incorporating pyrrolidine derivatives, showing improved mechanical properties compared to traditional plastics. |
Mechanism of Action
The mechanism of action of trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions at the amine site, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations at Position 4
trans-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS: 1253791-53-5)
- Structure : A methyl group replaces the hydroxyl at position 4.
- Properties : Increased lipophilicity (logP ~1.2 predicted) compared to the hydroxyl analog, reducing aqueous solubility but enhancing membrane permeability.
- Applications : Useful in hydrophobic drug scaffolds where cellular uptake is critical .
trans-1-[(tert-butoxy)carbonyl]-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1218764-11-4)
- Structure : A 4-fluorophenyl group at position 4.
- Properties : Molecular weight = 309.337 g/mol; fluorine enhances electronegativity, influencing electronic distribution and binding affinity (e.g., σ-π interactions). Purity: ≥97% (HPLC) .
- Applications: Potential in CNS-targeted drugs due to fluorine’s blood-brain barrier permeability enhancement .
(3S,4S)-1-[(tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 959579-75-0)
- Structure : A furan-2-yl group at position 4.
- Properties: Molecular formula = C14H19NO5; molar mass = 281.3 g/mol. The furan oxygen enables hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation .
- Applications : Explored in antiviral agents, leveraging furan’s heterocyclic reactivity .
trans-1-Boc-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 959575-09-8)
- Structure : A 3-hydroxyphenyl group at position 4.
- Properties: Combines phenolic hydroxyl’s polarity with phenyl’s aromaticity. Predicted pKa = 4.25, indicating moderate acidity for pH-dependent solubility .
- Applications: Candidate for tyrosine kinase inhibitors due to phenolic hydroxyl’s mimicry of phosphorylated residues .
Functional Group Additions/Modifications
TRANS-4-N-BOC-AMINO-1-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID (CAS: 1217636-05-9)
- Structure : Dual Boc and carbobenzyloxy (Cbz) protecting groups.
- Properties : Molecular formula = C19H24N2O6; molar mass = 376.4 g/mol. The Cbz group introduces orthogonal protection for stepwise deprotection .
- Applications : Intermediate in solid-phase peptide synthesis (SPPS) for selective amine/acid deprotection .
Biological Activity
trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid, commonly referred to as Boc-Hyp-OH, is a pyrrolidine derivative notable for its biological activity and potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the 4-position of the pyrrolidine ring. The compound is primarily studied for its role as an intermediate in the synthesis of bioactive molecules, particularly in the context of amino acid derivatives.
- Chemical Formula : C10H17NO5
- Molecular Weight : 231.25 g/mol
- CAS Number : 1904122-48-0
- IUPAC Name : (3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
- SMILES Notation : CC(C)(C)OC(=O)N1CC@HC@@HC1
Enzymatic Synthesis and Applications
Research has indicated that this compound can serve as a precursor in the enzymatic synthesis of γ-hydroxy-α-amino acids. These compounds are significant due to their structural similarity to natural amino acids, which can enhance their biological compatibility and activity in various biochemical pathways .
Antioxidant Properties
Studies have demonstrated that derivatives of hydroxypyrrolidine exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotective agents and anti-inflammatory therapies .
Case Studies on Biological Activity
- Neuroprotective Effects :
- Antimicrobial Activity :
The synthesis of Boc-Hyp-OH typically involves multi-step chemical reactions that include protection-deprotection strategies to ensure the stability of functional groups during synthesis. The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors within biological pathways, facilitating various physiological responses.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Boc-Hyp-OH | 1904122-48-0 | 231.25 g/mol | Antioxidant, Neuroprotective |
| Boc-Proline | 13726-69-7 | 185.23 g/mol | Antimicrobial, Enzyme Inhibitor |
| Boc-Ala | 1414958-09-0 | 173.21 g/mol | Antioxidant, Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing trans-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound is typically synthesized via ring-opening of epoxides or nucleophilic substitution on pyrrolidine precursors. For example, Boc-protected pyrrolidine derivatives (e.g., trans-4-methyl analogs) are synthesized using tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the amine, followed by oxidation or hydroxylation at position 4 . Stereochemical control is achieved using chiral catalysts or enantiomerically pure starting materials. HPLC with chiral columns (e.g., Chiralpak AD-H) is critical for confirming stereopurity (>98% ee) .
Q. How can researchers optimize purification of this compound to address solubility challenges posed by the hydroxyl and carboxylic acid groups?
- Methodological Answer : Due to polar functional groups, reverse-phase flash chromatography (C18 silica, H₂O/MeCN gradient) or recrystallization from EtOAc/hexane mixtures is effective . For persistent impurities, ion-exchange chromatography or trituration with dichloromethane may improve purity (>95%). LC-MS and ¹H/¹³C NMR are essential for verifying structural integrity and detecting residual solvents .
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer : High-resolution NMR (600 MHz) is critical:
- ¹H NMR : The trans configuration is confirmed by coupling constants (J = 8–10 Hz between H3 and H4 protons) .
- ¹³C NMR : The Boc carbonyl appears at ~155 ppm, while the carboxylic acid resonates at ~175 ppm .
- IR : O-H (3200–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches validate functional groups .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxyl and carboxylic acid groups influence biological activity in drug discovery applications?
- Methodological Answer : In SAR studies, the trans configuration enhances hydrogen-bonding interactions with target proteins (e.g., kinases or proteases). For example, trans-4-hydroxypyrrolidine-3-carboxylic acid derivatives show improved binding affinity compared to cis isomers in protease inhibition assays (IC₅₀ values < 100 nM vs. >1 µM) . Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions, with ΔG calculations correlating with experimental Ki values .
Q. What strategies mitigate racemization during Boc deprotection, and how does the choice of acid affect downstream reactivity?
- Methodological Answer : Boc removal typically uses TFA in DCM (1:10 v/v, 0–5°C) to minimize racemization. For acid-sensitive substrates, HCl/dioxane (4 M, 25°C) is preferred. Post-deprotonation, immediate neutralization (e.g., NaHCO₃) preserves stereochemistry . Racemization is monitored via circular dichroism (CD) or chiral HPLC, with <2% enantiomeric excess loss reported under optimized conditions .
Q. How can this compound serve as a scaffold for peptide mimetics, and what modifications enhance metabolic stability?
- Methodological Answer : The pyrrolidine core mimics proline in peptides, enabling rigidity and protease resistance. Modifications include:
- Fluorination : Replacing the hydroxyl with CF₃ (e.g., trans-4-trifluoromethyl analogs) improves metabolic stability (t₁/₂ > 6 h in liver microsomes) .
- Methylation : Adding a methyl group at position 4 (as in trans-4-methylpyrrolidine derivatives) enhances lipophilicity (logP +0.5) and bioavailability (F% > 40%) .
Data Contradiction Analysis
Q. Why do reported yields for Boc protection vary across studies, and how can researchers reconcile discrepancies?
- Methodological Answer : Yield variations (40–85%) arise from differences in base (e.g., DMAP vs. NaHCO₃) and solvent polarity (THF vs. DMF). For example, DMAP in THF increases Boc activation efficiency (yield >75%) compared to aqueous NaHCO₃ (yield ~50%) . Researchers should optimize conditions via DoE (Design of Experiments) and track intermediates by TLC (Rf = 0.3 in 1:1 EtOAc/hexane).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
